molecular formula C11H9FN2 B1444291 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine CAS No. 1227176-80-8

2-Fluoro-3-(2-methylpyridin-4-yl)pyridine

Cat. No. B1444291
M. Wt: 188.2 g/mol
InChI Key: NTETVDLARDGOFJ-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” is a chemical compound with the molecular formula C6H6FN . It is also known by other names such as 2-fluoro-3-picoline, 2-fluoro-3-methyl pyridine, and 2-fluoro-3-methyl-pyridine .


Synthesis Analysis

The synthesis of fluorinated pyridines, including “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine”, involves various methods . One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” consists of a pyridine ring with a fluorine atom and a methyl group attached to it . The molecular weight of this compound is 111.119 g/mol .


Chemical Reactions Analysis

Fluoropyridines, including “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in various chemical reactions, including the synthesis of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” is a yellow liquid with a boiling point of 151°C .

Scientific Research Applications

Metallation of π-Deficient Heterocyclic Compounds

One significant area of research involving 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine is in the metallation of π-deficient heterocyclic compounds. A study by Marsais and Quéguiner (1983) delves into this, highlighting the chemoselective lithiation of 3-fluoropyridine at low temperatures, leading to the synthesis of disubstituted pyridines. This process is critical for modifying the heterocycle reactivity towards lithiating agents, showcasing the compound's utility in synthetic organic chemistry (Marsais & Quéguiner, 1983).

Fluorinated Pyrimidines in Cancer Treatment

The compound's relevance extends to the realm of fluorinated pyrimidines, a class of compounds used in cancer treatment. Gmeiner (2020) reviews the advancements in fluorine chemistry that enhance the therapeutic use of fluorinated pyrimidines like 5-Fluorouracil (5-FU), a widely used cancer treatment. The synthesis methods, including those involving radioactive and stable isotopes, and the insights into their mechanism of action underline the compound's importance in personalized medicine (Gmeiner, 2020).

Design of p38α MAP Kinase Inhibitors

Another application is found in the design of p38α MAP kinase inhibitors, where synthetic compounds, including those with pyridine scaffolds, are explored for their selectivity and potency as inhibitors. Scior et al. (2011) review the literature on the development and activity studies of these inhibitors, crucial for addressing proinflammatory cytokine release and offering potential therapeutic avenues in inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Neuroprotective and Behavioral Properties

The neuroprotective and behavioral properties of related compounds, such as flupirtine, are also of interest. Schuster et al. (1998) highlight flupirtine's potent cytoprotective, anticonvulsant, and myorelaxant effects, which reverse akinesia and rigidity in dopamine-depleted animals. This underscores the broader potential of pyridine derivatives in treating neurological conditions (Schuster, Schwarz, Block, Pergande, & Schmidt, 1998).

Hybrid Catalysts in Medicinal Chemistry

Furthermore, the role of hybrid catalysts in synthesizing pyranopyrimidine derivatives, as reviewed by Parmar, Vala, and Patel (2023), showcases the importance of pyridine derivatives in pharmaceutical industries. These compounds have broad synthetic applications and bioavailability, indicating their potential in developing lead molecules for various diseases (Parmar, Vala, & Patel, 2023).

Safety And Hazards

“2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-(2-methylpyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-8-7-9(4-6-13-8)10-3-2-5-14-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTETVDLARDGOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(2-methylpyridin-4-yl)pyridine

Synthesis routes and methods I

Procedure details

To a round bottomed flask was added 3-bromo-2-fluoropyridine (1.0376 g, 5.9 mmol), 2-methylpyridin-4-ylboronic acid (1.6154 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(o) (0.5501 g, 0.59 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (0.4846 g, 1.2 mmol), and sodium carbonate (0.74 mL, 18 mmol) in acetonitrile:water (5:1 ratio) at 85° C. to stir overnight. The reaction was monitored by LCMS. Upon completion, the solvents were evaporated. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage™ pre-packed silica gel column (40S), eluting with a gradient of 0.5% to 5% methanol in DCM, to provide 4-(2-fluoropyridin-3-yl)-2-methylpyridine. [M+1]=189.0.
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1.0376 g
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1.6154 g
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0.4846 g
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0.74 mL
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0.5501 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-methylpyridine (25.0 g, 145 mmol), 2-fluoropyridin-3-ylboronic acid (22.5 g, 160 mmol), Pd(PPh3)2Cl2 (5.10 g, 7.27 mmol), and sodium carbonate (46.2 g, 436 mmol) in 1,2-dimethoxyethane:ethanol:water (7:2:0.75, 292.5 ml total volume) was heated to 80° C. for 4 h. After cooling to room temperature, the mixture was diluted with saturated aqueous sodium bicarbonate solution and water, then extracted with dichloromethane (3×). The combined organic extracts were then extracted with 2 N aqueous HCl solution (4×). The combined aqueous layers were washed with dichloromethane, then the pH was raised to 10 with 10 N NaOH. The resulting suspension was extracted with dichloromethane (3×). The combined extracts were concentrated in vacuo to give 2-fluoro-3-(2-methylpyridin-4-yl)pyridine (22.14 g, 118 mmol, 81% yield).
Quantity
25 g
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reactant
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22.5 g
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reactant
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46.2 g
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1,2-dimethoxyethane ethanol water
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292.5 mL
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5.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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